molecular formula C8H9N3O2S B3310292 4-nitrobenzyl carbamimidothioate CAS No. 946-50-9

4-nitrobenzyl carbamimidothioate

Cat. No.: B3310292
CAS No.: 946-50-9
M. Wt: 211.24 g/mol
InChI Key: YNTWTDHRYRBPOL-UHFFFAOYSA-N
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Description

4-Nitrobenzyl carbamimidothioate is a chemical compound with the molecular formula C8H10ClN3O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a carbamimidothioate moiety.

Preparation Methods

The synthesis of 4-nitrobenzyl carbamimidothioate can be achieved through a mild one-pot method using aryl diazonium fluoroborates, aryl isothiocyanates, amines, and triethylamine as the base at room temperature . This method is efficient and does not require a catalyst, making it an attractive option for laboratory synthesis. The reaction conditions are mild, and the process is environmentally friendly due to the absence of heavy metals.

Chemical Reactions Analysis

4-Nitrobenzyl carbamimidothioate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Common reagents and conditions for these reactions include palladium catalysts for reduction, nucleophiles for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

4-Nitrobenzyl carbamimidothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitrobenzyl carbamimidothioate involves its reduction by nitroreductase enzymes to form hydroxylamines, which then fragment to release highly toxic amine-based toxins . This process is of particular interest in the development of bioreductive drugs, where the compound acts as a trigger for the release of active drug molecules under specific conditions.

Comparison with Similar Compounds

4-Nitrobenzyl carbamimidothioate can be compared with other nitrobenzyl carbamates, which also serve as triggers for bioreductive drugs. Similar compounds include:

These compounds share similar structural features but differ in their reactivity and applications. The unique aspect of this compound lies in its specific reduction and fragmentation mechanism, making it a valuable compound for targeted drug delivery systems.

Properties

IUPAC Name

(4-nitrophenyl)methyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c9-8(10)14-5-6-1-3-7(4-2-6)11(12)13/h1-4H,5H2,(H3,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTWTDHRYRBPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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